![molecular formula C12H12F2N2O2 B2390781 N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)benzamide CAS No. 1275413-67-6](/img/structure/B2390781.png)
N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)benzamide
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Description
“N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid. It also has a cyano group (-CN) and a difluoromethoxy group (-OCHF2) attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide core would likely contribute to the compound’s rigidity, while the cyano and difluoromethoxy groups could influence its polarity and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The benzamide group might undergo reactions typical for carboxamides, while the cyano and difluoromethoxy groups could participate in various substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-3-(difluoromethoxy)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O2/c1-12(2,7-15)16-10(17)8-4-3-5-9(6-8)18-11(13)14/h3-6,11H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCRRHAXJWCVSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=CC(=CC=C1)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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